molecular formula C13H21NO B8701363 2-[(Dipropylamino)methyl]phenol CAS No. 60460-59-5

2-[(Dipropylamino)methyl]phenol

Cat. No.: B8701363
CAS No.: 60460-59-5
M. Wt: 207.31 g/mol
InChI Key: GQINZWSENUXIOW-UHFFFAOYSA-N
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Description

2-[(Dipropylamino)methyl]phenol is a phenolic compound featuring a dipropylamino-methyl substituent at the ortho position of the benzene ring. Its structure combines a phenolic hydroxyl group with a tertiary amine, making it a candidate for central nervous system (CNS) activity, particularly dopamine receptor modulation.

Properties

CAS No.

60460-59-5

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(dipropylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h5-8,15H,3-4,9-11H2,1-2H3

InChI Key

GQINZWSENUXIOW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural and functional differences between 2-[(Dipropylamino)methyl]phenol and related compounds:

Compound Name Structure Key Substituents Pharmacological Activity Relative Potency
This compound Phenol with dipropylaminomethyl group at ortho position Dipropylamino, ortho-substituted Presumed dopamine receptor modulation (inferred from analogues) Not quantified
4-Hydroxy-2-(dipropylamino)indan Indan ring with dipropylamino and hydroxyl groups at positions 2 and 4 Indan scaffold, dipropylamino Central dopamine-receptor stimulation (measured in rats and dogs) Most potent in its class
4-(Dipropylamino)phenol Phenol with dipropylamino group at para position (CAS 59571-12-9) Dipropylamino, para-substituted Unknown (positional isomer likely alters receptor binding) Not reported
2-((Dimethylamino)methyl)phenol Phenol with dimethylaminomethyl group at ortho position (CAS 120-65-0) Dimethylamino, ortho-substituted Antimicrobial and industrial applications (lower lipophilicity due to shorter alkyl chains) Lower CNS activity potential
2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol Phenol with diisopropylamino, phenylpropyl, and methyl substituents Diisopropylamino, methyl, phenylpropyl Likely reduced receptor affinity due to steric hindrance from branched isopropyl groups Not tested

Key Findings from Comparative Studies

Impact of Substituent Position
  • Ortho vs. Ortho-substituted amines generally enhance interaction with CNS targets due to proximity to the hydroxyl group .
  • Indan Scaffold: 4-Hydroxy-2-(dipropylamino)indan demonstrates higher potency in dopamine receptor assays, likely due to the rigid indan ring improving binding to hydrophobic receptor pockets .
Alkyl Chain Length and Branching
  • Dipropyl vs. Dimethyl: The dipropylamino group in this compound increases lipophilicity compared to dimethyl analogues, enhancing blood-brain barrier penetration. However, excessive bulk (e.g., diisopropylamino in ) may hinder receptor binding .
Additional Functional Groups
  • Methyl Substituents: Methyl groups (e.g., 4-methylphenol in ) reduce solubility but may improve metabolic stability.

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